![molecular formula C14H11N3O B1429443 2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one CAS No. 1428139-26-7](/img/structure/B1429443.png)
2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one
Overview
Description
2,3-Dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one is a nitrogen-containing heterocyclic compound . It is a core structural component in various biologically active compounds .
Synthesis Analysis
Several methodologies have been developed for the synthesis of the 2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one framework, especially the 2-substituted derivatives . A novel and highly efficient copper-mediated tandem C (sp 2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed .Chemical Reactions Analysis
Quinazolinones have broad applications in the biological, pharmaceutical, and material fields . Studies on the synthesis of these compounds are widely conducted . A novel and highly efficient copper-mediated tandem C(sp 2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones is proposed .Scientific Research Applications
Antiviral Activity
2,3-Dihydroquinazolinone derivatives exhibit significant antiviral properties . They have been studied for their efficacy against a variety of viral pathogens. The structural framework of these compounds allows for the inhibition of viral replication enzymes or the blocking of virus-cell binding .
Antimicrobial Properties
These derivatives are also known for their antimicrobial activities . They can be effective against a range of bacterial strains, potentially by interfering with bacterial DNA synthesis or disrupting cell wall formation .
Analgesic Effects
In the realm of pain management, 2,3-dihydroquinazolinones have been identified as potential analgesic agents . Their ability to modulate pain receptors or inflammatory pathways offers a promising avenue for the development of new painkillers .
Anti-inflammatory Uses
The anti-inflammatory potential of these compounds is linked to their ability to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the inflammatory response .
Anticancer Research
One of the most exciting applications is in anticancer research . These molecules may exert their effects by inducing apoptosis in cancer cells, inhibiting angiogenesis, or disrupting cancer cell signaling pathways .
Green Chemistry Synthesis
The synthesis of 2,3-dihydroquinazolinones itself has applications in green chemistry. Researchers have developed a magnetic EDTA-coated copper-based nanocomposite catalyst for their efficient and environmentally friendly synthesis .
Safety and Hazards
Future Directions
Derivatives of quinazolines constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use . Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Another promising direction is the synthesis and evaluation of antioxidant properties of 2-substituted quinazolin-4(3H)-ones .
Mechanism of Action
Target of Action
Similar compounds, such as 2,3-dihydroquinazolinones, have been known for their antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities .
Mode of Action
It is likely that the compound interacts with its targets to exert its biological effects, similar to other quinazolinone derivatives .
Biochemical Pathways
Given the known biological activities of similar compounds, it can be inferred that the compound may affect various biochemical pathways related to inflammation, pain sensation, microbial growth, and cancer cell proliferation .
Result of Action
Similar compounds have been known to exhibit antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities , suggesting that 2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one may have similar effects.
properties
IUPAC Name |
2,3-dihydro-1H-benzimidazolo[2,1-b]quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-12-7-3-4-9-8-17-11-6-2-1-5-10(11)15-14(17)16-13(9)12/h1-2,5-6,8H,3-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGSJBZAJTVWPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN3C4=CC=CC=C4N=C3N=C2C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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